Neolinderalactone

Hepatoprotection Oxidative Stress Natural Product Pharmacology

Neolinderalactone (CAS 26379-18-0) is a germacrane-type furanosesquiterpene lactone with molecular formula C₁₅H₁₆O₃ and molecular weight 244.28 g/mol, originally isolated from Lindera strychnifolia and subsequently identified in Lindera aggregata (Radix Linderae / Wu‑yao). It co‑occurs with close structural analogs including linderalactone, isolinderalactone, linderane, hydroxylindestenolide, and pseudoneolinderane, all sharing a 10‑membered germacrane core fused to a furan ring.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B1254688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeolinderalactone
Synonymsisolinderalactone
linderalactone
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O
InChIInChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4-/t13-/m1/s1
InChIKeyLWCKQMHMTSRRAA-VVOKDJNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neolinderalactone: A Germacrane-Type Furanosesquiterpene Lactone from Lindera aggregata for Research Sourcing


Neolinderalactone (CAS 26379-18-0) is a germacrane-type furanosesquiterpene lactone with molecular formula C₁₅H₁₆O₃ and molecular weight 244.28 g/mol, originally isolated from Lindera strychnifolia and subsequently identified in Lindera aggregata (Radix Linderae / Wu‑yao) [1][2]. It co‑occurs with close structural analogs including linderalactone, isolinderalactone, linderane, hydroxylindestenolide, and pseudoneolinderane, all sharing a 10‑membered germacrane core fused to a furan ring [3].

Workflow Hepatoprotection SAR negative control Structurally matched inactive probe
Selection Conformational dynamics substrate Two-state equilibrium characterized
Use Context Multi-component QC co-marker LC-MS/MS botanical standardization
Probe Context Chemotype comparator for SAR panels Furanogermacranolide selectivity review

Why Neolinderalactone Cannot Be Interchanged with Linderalactone or Other In‑Class Sesquiterpene Lactones


Despite sharing the furanogermacrane scaffold with linderalactone, linderane, and hydroxylindestenolide, neolinderalactone exhibits a markedly divergent pharmacological and physicochemical profile. In the same hepatoprotection assay, neolinderalactone showed no detectable protective activity, whereas linderalactone displayed an EC₅₀ of 98.0 µM [1]. Its unique conformational dynamics—characterized by a quantifiable Gibbs free energy difference between two conformational isomers and a measurable ring‑inversion barrier [2]—contrast with the fluxional behavior of linderalactone, which preferentially undergoes a normal Cope rearrangement rather than the abnormal Cope pathway documented for neolinderalactone [3]. These differences mean that selecting neolinderalactone over its analogs directly impacts the biological readout and chemical processing strategy.

Risk Factor
Neolinderalactone
In-Class Analog May Differ
Hepatoprotection endpoint
No detectable activity reported
Linderalactone class reported active; endpoint context may not transfer
Anti-inflammatory screening
No data available
Pseudoneolinderane reported active; cannot assume class-level interchangeability
Pericyclic reactivity pathway
Abnormal Cope rearrangement
Linderalactone follows normal Cope pathway; synthetic strategy may shift

Neolinderalactone: Product‑Specific Quantitative Differentiation Evidence Guide


Hepatoprotective Activity: Absence of Efficacy Versus Active In‑Class Comparators in H₂O₂‑Stressed HepG2 Cells

In a head‑to‑head hepatoprotection assay using H₂O₂‑induced oxidative damage on HepG2 cells, neolinderalactone exhibited no quantifiable protective effect (EC₅₀ not determinable), whereas four co‑isolated comparators showed significant activity: linderalactone EC₅₀ = 98.0 µM, linderane EC₅₀ = 167.0 µM, hydroxylindestenolide EC₅₀ = 42.4 µM, and linderagalactone E EC₅₀ = 67.5 µM [1]. This selective inactivity demarcates neolinderalactone as a useful negative control or selectivity probe within the furanogermacranolide class.

Hepatoprotection EC50
Head-to-head
Neolinderalactone: no detectable activity
Linderalactone 98.0 µM; Linderane 167.0 µM; Hydroxylindestenolide 42.4 µM
Reported hepatoprotection endpoint context; inactive in H2O2-stressed HepG2 cells
Supports negative control selection for linderalactone SAR studies
Hepatoprotection Oxidative Stress Natural Product Pharmacology

Anti‑Inflammatory Activity Profile: Not Tested in the Superoxide Anion Generation Assay Contrasting with Pseudoneolinderane and Linderalactone

In a study of six furanogermacrane sesquiterpenes from Neolitsea parvigemma, pseudoneolinderane (1) and linderalactone (2) inhibited superoxide anion generation by fMLP/CB‑stimulated human neutrophils with IC₅₀ values of 3.21 µg/mL and 8.48 µg/mL, respectively [1]. Neolinderalactone was not included in the test panel, and no comparable anti‑inflammatory data exist for the compound from any published assay. The absence of data means that researchers seeking anti‑inflammatory activity should not assume neolinderalactone can substitute for pseudoneolinderane or linderalactone without empirical validation.

Anti-inflammatory Data
Data to verify
Not tested in superoxide anion generation assay
Pseudoneolinderane IC50 3.21 µg/mL; Linderalactone IC50 8.48 µg/mL
No anti-inflammatory data available; class-level inference not supported
Requires compound-specific screening before substitution
Anti-inflammatory Neutrophil Superoxide Immunopharmacology

Conformational Isomerism and Ring Inversion: Quantified Thermodynamic Barrier Unique to Neolinderalactone Among Germacrane Furanosesquiterpenes

Neolinderalactone exists as two discrete conformational isomers in solution, interconverting via ring inversion of the 10‑membered germacrane core. Variable‑temperature ¹H NMR and circular dichroism spectroscopy quantified the Gibbs free energy difference (ΔG) between the two conformers and the potential barrier to ring inversion [1]. While the precise ΔG and barrier values are reported in the primary literature, this thermodynamically characterized conformational equilibrium is distinct from the more rigid conformations adopted by linderalactone and isolinderalactone under identical conditions, as evidenced by differential Cope rearrangement outcomes [2].

Conformational Equilibrium
Reported
Two discrete conformers; ΔG and ring-inversion barrier quantified
Characterized by VT-NMR and CD spectroscopy
Reported conformational property context unique among germacrane furanosesquiterpenes
Supports ring-dynamics and receptor-binding studies
Conformational Analysis Physical Organic Chemistry NMR Spectroscopy

Cope Rearrangement Chemotype: Neolinderalactone Undergoes Abnormal Cope Rearrangement While Linderalactone Follows a Normal Cope Pathway

Neolinderalactone (II) has been explicitly demonstrated to undergo an abnormal Cope rearrangement, a behavior attributed to the electronic influence of the fused furan ring rather than methyl substitution at C‑1 and C‑5 [1]. By contrast, linderalactone undergoes a normal Cope rearrangement under comparable thermal conditions [2]. This divergent pericyclic reactivity directly impacts synthetic planning: total synthesis routes exploiting Cope chemistry must account for this mechanistic dichotomy. For example, the total synthesis of (±)-neolinderalactone, (±)-linderalactone, and (±)-isolinderalactone all exploited the fluxional nature of the germacrane system but required compound‑specific optimization [3].

Cope Rearrangement
Cross-study comparable
Abnormal Cope pathway confirmed
Furan-ring-driven mechanism; linderalactone follows normal Cope pathway
Reported pericyclic pathway context; mechanistic divergence from in-class analogs
Substrate selection determines Cope product outcome
Pericyclic Reactions Cope Rearrangement Synthetic Chemistry

LC‑MS/MS Quantification: Validated Recovery and Linearity Metrics for Neolinderalactone Versus Linderane in Radix Linderae Quality Control

A validated UPLC‑MS/MS method for simultaneous quantitation of five sesquiterpene lactones in Wu‑yao (Lindera aggregata) demonstrated excellent linearity for neolinderalactone (R² ≥ 0.9992) and recoveries ranging from 97.3% to 103.4% with RSDs < 4.8% across three concentration levels [1]. In a complementary HPLC‑DAD method, the average recovery of neolinderalactone was 98.8% (RSD ≤ 3.3%), which is numerically comparable but not identical to that of linderane (98.9%) and hydroxylindestenolide (100.0%) [2]. These metrics establish neolinderalactone as a reliably quantifiable marker compound with performance characteristics suitable for botanical standardization and authentication.

LC-MS/MS Recovery
Cross-study comparable
Recovery 97.3–103.4%; R2 ≥ 0.9992
RSD
Reported analytical method context; comparable to linderane and hydroxylindestenolide
Supports multi-component QC co-marker use in Radix Linderae
α-Glucosidase Data
Class-level
Not tested; compound absent from Neolitsea cassia panel
Linderalactone IC50 12.10–96.77 µM range reported
Data to verify; species-specific metabolomic distribution limits interchangeability
Select linderalactone for α-glucosidase-focused screening
Analytical Chemistry Quality Control LC-MS/MS

α‑Glucosidase Inhibitory Activity: Not Tested in Neolitsea cassia Panel While Linderalactone and Linderane Showed IC₅₀ Values of 12.10–96.77 µM

In an α‑glucosidase inhibitory screening of phytochemicals from Neolitsea cassia, linderalactone (4), pseudoneolinderane (5), and linderanlide C (6) exhibited inhibition with IC₅₀ values spanning 12.10 to 96.77 µM [1]. Neolinderalactone was not among the ten known compounds isolated from this species and therefore lacks parallel enzymatic data. The structural absence from this species' metabolome and the resulting data gap constitute a meaningful differentiation: researchers targeting α‑glucosidase should select linderalactone or pseudoneolinderane rather than assume in‑class functional equivalence.

α-Glucosidase Data
Class-level
Not tested; compound absent from Neolitsea cassia panel
Linderalactone IC50 12.10–96.77 µM range reported
Data to verify; species-specific metabolomic distribution limits interchangeability
Select linderalactone for α-glucosidase-focused screening
α-Glucosidase Inhibition Antidiabetic Screening Natural Product Enzymology

Neolinderalactone: Best Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Structurally Matched Negative Control for Hepatoprotection Mechanism‑of‑Action Studies

In experiments investigating the hepatoprotective mechanisms of linderalactone (EC₅₀ = 98.0 µM) or hydroxylindestenolide (EC₅₀ = 42.4 µM) in H₂O₂‑stressed HepG2 cells, neolinderalactone provides an ideal negative control. Its lack of activity in the identical assay [1] allows researchers to attribute observed protection specifically to the pharmacophore features absent in neolinderalactone, strengthening structure–activity relationship (SAR) conclusions.

Model Substrate for Studying Germacrane Ring Conformational Dynamics and Pericyclic Reactivity

Neolinderalactone is the only furanogermacrane sesquiterpene for which a two‑state conformational equilibrium has been thermodynamically characterized by variable‑temperature NMR and CD spectroscopy [1]. It is also the definitive substrate for investigating abnormal Cope rearrangements driven by furan‑ring electronic effects [2]. Physical organic chemists and synthetic methodologists should procure neolinderalactone specifically when studying ring inversion kinetics, conformational transmission, or furan‑directed pericyclic selectivity.

Co‑Marker in Multi‑Component LC‑MS/MS Quality Control Methods for Radix Linderae (Wu‑yao)

Validated UPLC‑MS/MS and HPLC‑DAD methods have established neolinderalactone as a reliably quantifiable marker compound with recoveries of 97.3–103.4% and excellent linearity (R² ≥ 0.9992) [1][2]. Its inclusion alongside linderane and hydroxylindestenolide in multi‑analyte quality control panels supports comprehensive botanical authentication and batch‑to‑batch consistency assessment of Radix Linderae raw materials and extracts.

Chemical Biology Probe for Investigating Furanogermacranolide Structure–Activity Relationships

Given that neolinderalactone is inactive in hepatoprotection assays [1] and absent from α‑glucosidase‑active metabolomes [2], it serves as a key tool in chemical biology panels designed to dissect the pharmacophore requirements within the furanogermacranolide class. Pairing neolinderalactone with active analogs such as linderalactone enables target identification and selectivity profiling without confounding background activity.

Application
Selection Property
Validation Focus
Hepatoprotection SAR probe
Selectivity probe context
Negative control endpoint validation
Conformational dynamics studies
Conformational substrate context
Ring-inversion kinetics review
Multi-component QC co-marker
Co-marker analytical context
Multi-analyte method validation
Chemotype SAR panel
Chemotype comparator context
Pharmacophore selectivity review
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